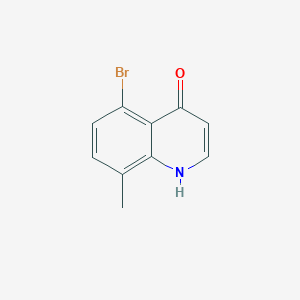

5-Bromo-8-methyl-1,4-dihydroquinolin-4-one

Description

5-Bromo-8-methyl-1,4-dihydroquinolin-4-one is a halogenated derivative of the 1,4-dihydroquinolin-4-one scaffold, a heterocyclic framework with demonstrated pharmacological relevance. The core structure features a quinoline ring system substituted with a bromine atom at position 5 and a methyl group at position 6. This compound belongs to a broader class of 1,4-dihydroquinolin-4-one derivatives, which are known for their antibacterial, anti-inflammatory, and antitumor activities . The bromine and methyl substituents likely influence its electronic, steric, and pharmacokinetic properties, making it a candidate for targeted biological studies.

Properties

IUPAC Name |

5-bromo-8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSICNFSSABAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The pharmacokinetics of quinolones generally involve absorption from the gastrointestinal tract, distribution throughout body tissues, metabolism in the liver, and excretion through the kidneys . Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of quinolones .

Biochemical Analysis

Biochemical Properties

5-Bromo-8-methyl-1,4-dihydroquinolin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one and these biomolecules is primarily through binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies have indicated that high doses of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one can cause cellular damage, oxidative stress, and alterations in organ function.

Metabolic Pathways

5-Bromo-8-methyl-1,4-dihydroquinolin-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For instance, this compound has been shown to inhibit enzymes involved in the biosynthesis of nucleotides and amino acids, leading to changes in the levels of these essential biomolecules. The metabolic pathways influenced by 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one are critical for maintaining cellular homeostasis and function.

Transport and Distribution

The transport and distribution of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, certain transporters facilitate the uptake of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one into cells, while binding proteins may sequester it in specific organelles or regions within the cell. The distribution of this compound is crucial for its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one is an important factor that determines its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be sequestered in the cytoplasm or other organelles, affecting various cellular processes.

Biological Activity

5-Bromo-8-methyl-1,4-dihydroquinolin-4-one is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

5-Bromo-8-methyl-1,4-dihydroquinolin-4-one is characterized by the following structural features:

- Molecular Formula : C10H8BrN

- Molecular Weight : 224.08 g/mol

- Chemical Structure : The compound contains a bromine atom at the 5-position and a methyl group at the 8-position of the quinoline ring.

Synthesis

The synthesis of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been explored to enhance yield and purity.

Antimicrobial Properties

Research indicates that 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it possesses inhibitory effects against:

- Bacteria : Effective against strains of Escherichia coli and Staphylococcus aureus.

- Fungi : Exhibits antifungal activity against Candida albicans.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 12.5 | Cell cycle arrest and apoptosis |

This suggests that 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one may serve as a lead compound for developing new anticancer agents.

The biological activity of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation : It has been shown to interact with various receptors, potentially altering signaling pathways related to cell growth and survival.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent cell death.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one against clinical isolates of bacteria and fungi. The results indicated a broad-spectrum antimicrobial effect with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the pathogen type.

Study on Anticancer Effects

In another study focusing on its anticancer potential, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed significant reductions in cell viability and increased markers of apoptosis, suggesting its potential as an effective chemotherapeutic agent.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of 5-Bromo-8-methyl-1,4-dihydroquinolin-4-one:

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The structural uniqueness of 5-bromo-8-methyl-1,4-dihydroquinolin-4-one lies in its substitution pattern. Below is a comparative analysis with key analogs:

Key Observations :

- Halogenation Effects : Bromination at C5 (target compound) versus C6 or C8 in analogs (e.g., 6-Bromo-8-chloro derivative ) may alter electron distribution and binding affinity to biological targets.

- Aroyl vs. Alkyl Substituents : Compounds with aroyl groups at C3 (e.g., 81, 94 ) exhibit higher molecular weights and lipophilicity compared to the simpler halogen/methyl-substituted target compound.

Pharmacological and Mechanistic Comparisons

- Anti-Pneumococcal Activity: The 3-acyl-2-phenylamino-1,4-dihydroquinolin-4-one derivative (APDQ230122) disrupts peptidoglycan biosynthesis in Streptococcus pneumoniae via transcriptomic and proteomic downregulation . While 5-bromo-8-methyl-1,4-dihydroquinolin-4-one lacks a 3-acyl group, its bromine atom may enhance electrophilic interactions with bacterial enzymes.

- Antitumor Potential: Tetrahydroquinolinones with substitutions at C6 and C7 (e.g., 6,7,2',3',4'-substituted analogs) exhibit antimitotic activity by tubulin inhibition . The bromine and methyl groups in the target compound could similarly modulate tubulin binding, though this requires validation.

- Synthetic Flexibility : The target compound’s synthesis likely follows routes analogous to those for 3-aroyl derivatives (e.g., Schemes 9 in ), but with bromine and methyl introduced via tailored electrophilic substitutions or cross-coupling reactions.

Activity Trends and Substituent Impact

- Bromine Position : Bromine at C5 (target) versus C6/C8 (analogs) may influence DNA intercalation or enzyme inhibition due to spatial alignment differences.

- Methyl vs. Halogen at C8 : The methyl group’s electron-donating effect could enhance metabolic stability compared to electron-withdrawing chloro/fluoro groups in analogs .

- Aroyl Substitutions : 3-Aroyl derivatives (e.g., 81, 94 ) show enhanced antibacterial activity, suggesting that the target compound’s lack of this group may limit its potency against similar targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.